molecular formula C9H20N2 B1268201 1-Isobutylpiperidin-4-amine CAS No. 42450-36-2

1-Isobutylpiperidin-4-amine

Cat. No. B1268201
CAS RN: 42450-36-2
M. Wt: 156.27 g/mol
InChI Key: ZXVWFOMYPHVUGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including structures similar to “1-Isobutylpiperidin-4-amine,” involves several chemical strategies. One approach is the one-pot synthesis involving rhodium-catalyzed hydroaminomethylation of dienes, which allows for the efficient creation of pharmacologically active secondary and tertiary amines (Rische & Eilbracht, 1999). Additionally, the acid-mediated 6-endo-trig cyclisation technique has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines, showcasing the versatility in synthesizing piperidine derivatives (Bell et al., 2018).

Molecular Structure Analysis

The crystal structure analysis of related piperidine derivatives reveals insights into their molecular configurations. For instance, the structure of (6S)-6-isobutylpiperidine-2,4-dione indicates a preference for the keto tautomer in the solid state, highlighting the influence of molecular structure on physical properties and reactivity (Didierjean et al., 2004).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions that illustrate their chemical properties. The reaction of aliphatic amines with formic acid demonstrates the versatility of amines in undergoing N-formylation and subsequent reduction, leading to various alkylation reactions (Katritzky et al., 1997). Moreover, the domino amination/conjugate addition reactions highlight the capacity for forming complex heterocyclic structures from simple precursors (Iaroshenko et al., 2012).

Scientific Research Applications

Polymer Synthesis and Characterization

1-Isobutylpiperidin-4-amine is utilized in the synthesis of certain polymers. For example, it has been involved in the creation of poly(β-aminoesters), which are synthesized via the addition of secondary amines to bis(acrylate ester). These polymers have potential uses in drug delivery systems due to their noncytotoxic nature and ability to interact electrostatically with DNA (Lynn & Langer, 2000).

Synthesis of Pharmaceutical Intermediates

This compound is a key intermediate in the preparation of pharmaceuticals. It has been used in the stereoselective synthesis of certain compounds, such as premafloxacin, an antibiotic developed for use against pathogens of veterinary importance (Fleck et al., 2003).

Development of Fluorescence Materials

This compound contributes to the field of fluorescence materials. The introduction of N-phenyl substituents to amines, including this compound, leads to more planar ground-state geometries, influencing the absorption and fluorescence spectra of these materials. This has implications in the design and synthesis of novel fluorescence-based materials (Yang, Chiou, & Liau, 2002).

Crystallography and Structural Analysis

In crystallography, this compound has been utilized to study the structural aspects of certain compounds. For instance, the crystal structure of derivatives like (6S)-6-isobutylpiperidine-2,4-dione has been analyzed, providing insights into the preferred tautomeric forms in solid state and the hydrogen-bond motifs in crystal structures (Didierjean et al., 2004).

Safety and Hazards

The safety data sheet for 1-Isobutylpiperidin-4-amine hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

1-(2-methylpropyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)7-11-5-3-9(10)4-6-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVWFOMYPHVUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338713
Record name 1-isobutylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42450-36-2
Record name 1-(2-Methylpropyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42450-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-isobutylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylpropyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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